molecular formula C8H10N2O B3321178 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one CAS No. 1314139-85-9

5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one

Katalognummer B3321178
CAS-Nummer: 1314139-85-9
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: HEPGGNNLMPWTLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one, also known as THCP, is a newly discovered phytocannabinoid compound found in Cannabis sativa L. THCP has gained significant attention due to its potential therapeutic benefits and unique chemical structure.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one in lab experiments is its unique chemical structure, which may allow for the development of new therapeutic agents. However, one limitation of using 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one is its rarity in cannabis plants, which may make it difficult to obtain in large quantities for research purposes.

Zukünftige Richtungen

There are several future directions for 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one research. One direction is to further investigate its therapeutic potential, particularly in the treatment of pain, inflammation, and anxiety disorders. Another direction is to explore the use of 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one in combination with other cannabinoids, such as CBD and THC, to enhance its therapeutic effects. Additionally, research could focus on developing new synthetic derivatives of 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one with improved pharmacological properties.
Conclusion:
In conclusion, 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one is a newly discovered phytocannabinoid compound with potential therapeutic benefits. Its unique chemical structure and high binding affinity to the CB1 receptor make it an intriguing candidate for further research. While there are limitations to using 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one in lab experiments, its potential therapeutic benefits make it an exciting area of research for the future.

Wissenschaftliche Forschungsanwendungen

5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one has shown potential therapeutic benefits in various preclinical studies. It has been found to have a higher binding affinity to the CB1 receptor than delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This suggests that 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one may have stronger therapeutic effects than THC. 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one has also been found to have anti-inflammatory, analgesic, and anticonvulsant properties.

Eigenschaften

IUPAC Name

5,6,7,8-tetrahydro-1H-cyclohepta[c]pyrazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-4-2-1-3-7-6(8)5-9-10-7/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPGGNNLMPWTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one

Synthesis routes and methods I

Procedure details

1,3-cycloheptanedione (4.0 g) in 10 mL of dimethylformamide demethyl acetal is stirred at 90° C. for 90 minutes. The excess DMF/DMA is evaporated under vacuum; ether is added to the residue. The mixture is stirred at reflux and cooled. The solid is filtered to give 4.0 g of 2-dimethylaminomethylene-cycloheptane-1,3-dione as a brownish solid. 1H NMR (CDCl3): 1.80-1.90(m, 4H), 2.60(m, 4H), 2.80(s. 3H), 3.30 (s, 3H), 7.70 (s, s, 1H). LR-MS: MW 181.23, Found: 182.1 (M+1). Step 2: A solution of hydrazine monohydrate (0.7 g) in 5 mL of MeOH is added dropwise to a solution of 2-dimethylaminomethylene-cycloheptane-1,3-dione (2.5 g) in 50 mL of MeOH at 0° C. After addition, the reaction mixture is heated at reflux for 2 hours, then concentrated to a solid in vacuo. The solid is triturated with EtOAc and hexane, and filtered to yield 5,6,7,8-tetrahydro-1H-cycloheptapyrazol-4-one as a tan solid. 1H NMR (CDCl3): 1.90-2.10(m, 4H), 2.70(m, 2H), 3.05(t, 2H), 8.05(s, 1H), LR-MS: MW 150.18, Found: 151.2 (M+1). Step 3: A mixture of 5,6,7,8-tetrahydro-1H-cycloheptapyrazol-4-one (1.5 g), 3-(dimethylamino)-acrolein (Aldrich, 2.0 g, 2 eq.), piperidine (1.7 g, 2 eq.), and NH4OAc (3.0 g, 4 eq.) is heated at 100° C. for 4 hr under N2, then cooled. An additional 2 equivalents of acrolein and NH4OAc are added and the mixture is heated at 100° C. overnight. After cooling, 1 N HCl is added. The reaction mixture it is extracted with CH2Cl2 (4 eq.); the extract is discarded. The aqueous layer is basified with NH4OH and extracted with CH2Cl2 containing 5% EtOH (4 eq.). The combined extracts are washed with water, dried and concentrated to give 3,4,5,6-tetrahydro-2,3,10-triaza-benzo[e]azulene as a glassy oil. 1H NMR (CDCl3): 2.05(m, 2H), 2.90(m, 2H), 3.10(t, 2H), 7.00(m, 1H), 7.20(d, 1H), 8.30(s, 1H), 8.40(d, 1H). LR-MS: MW 185.23, Found: 186.06(M+1). Step 4: A mixture of 3,4,5,6-tetrahydro-2,3,10-triaza-benzo[e]azulene (1.0 g), NBS (1.0 g), and sodium acetate (860 mg) in 35 mL of dichloroethane is stirred at 60° C. for 6 hours, and then cooled and diluted with CH2Cl2. The organic mixture is washed with water, dried over Na2SO4, and concentrated to provide 1-bromo-3,4,5,6-tetrahydro-2,3,10-triaza-benzo[e]azulene as a tan solid. 1H NMR (CDCl3): 2.10(m, 2H), 2.70 (m, 2H), 2.95 (t, 2H), 7.10 (m, 1H), 7.50 (d, 1H), 8.60 (d, 1H). LR-MS: MW 264.12, Found: 266.0. Step 5a: 0.6 mL of 1.7 M of t-BuLi in pentane is added dropwise under argon to a stirred solution of 1-bromo-3,4,5,6-tetrahydro-2,3,10-triaza-benzo[e]azulene (100 mg) in 5 mL of anhydrous THF at −78° C. After addition, 55 uL of phenyl isocyanate is added dropwise to the mixture at −78° C. The reaction mixture is allowed to warm to −10° C. over a period of 1 hour, quenched with aqueous NH4Cl solution, and extracted with EtOAc. The extract is washed with water, dried, and concentrated to an oil. Purification on a silica gel plate, eluting with 10% MeOH in CH2Cl2 provides 3,4,5,6-tetrahydro-2,3,10-triaza-benzo[e]azulene-1-carboxylic acid phenylamide as a solid. 1H NMR(CDCl3): 2.32(m, 2H), 2.68(t, 2H), 2.87(t, 2H), 7.15(t,1H), 7.27(t,1H), 7.36(t, 2H), 7.68-7.77(m, 3H), 8.61(d, 1H), 13.3(s, 1H). LR-MS: MW 304.35, Found: 305.06(M+1).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 108 ml of boron trifluoride etherate in 300 ml of dichloromethane was added dropwise to a solution of 79.3 g of 1,5,6,7-tetrahydro-1-methyl-4H-indazol-4-one and 100 g of ethyl diazoacetate in 1500 ml of dichloromethane. The rate of the addition was adjusted so that the temperature of the reaction mixture did not exceed 25° C. and the evolution of gas did not become vigorous. The addition took 3.5 hours and the reaction mixture was then stirred at room temperature, cooled to 0° C., and treated dropwise with 1000 ml of saturated aqueous sodium bicarbonate solution. The resulting slurry was stirred briefly and the layers which formed on standing were separated. The organic layer was washed with brine and dried over magnesium sulfate and the solvent was removed under reduced pressure to leave an amber oil. The oil was dissolved in dichloromethane and washed with 2.5M sodium hydroxide (two 300-ml portions). The dichloromethane solution was dried over magnesium sulfate and concentrated under reduced pressure to leave an amber oil. This oil was flash chromatographed (10% acetone in dichloromethane) to provide a further amber oil. This oil was treated with 24 g of potassium hydroxide an 300 ml of water and the mixture was heated in a boiling-water bath for 30 minutes. 5N Hydrochloric acid was added slowly until the pH was 2. The mixture was then heated briefly in a boiling-water bath and poured over ice. It was then neutralized with saturated sodium bicarbonate and extracted exhaustively with dichloromethane The combined extracts were dried over magnesium su1fate and the solvent was removed under reduced pressure to provide a dark oil which was heated at reflux with 60 ml of N,N-dimethylformamide dimethyl acetal for 2 hours. The solvent was removed under reduced pressure and the residue was flash chromatographed (10% acetone in dichloromethane) to give 5,6,7,8-tetrahydro-4(1H)-cycloheptapyrazolone as a red crystalline solid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step Two
Quantity
79.3 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Reactant of Route 2
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Reactant of Route 3
Reactant of Route 3
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Reactant of Route 4
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Reactant of Route 5
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Reactant of Route 6
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.